molecular formula C8H7ClN2O3 B15304209 3-Acetamido-6-chloropicolinic acid

3-Acetamido-6-chloropicolinic acid

Cat. No.: B15304209
M. Wt: 214.60 g/mol
InChI Key: FYWFWLPZWALYCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-6-chloropicolinic acid typically involves the acylation of 6-amino-3-chloropicolinic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acylation of the amino group without affecting the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The acetamido group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 3-azido-6-acetamidopyridine and 3-thiocyanato-6-acetamidopyridine.

    Oxidation Reactions: Products include 3-nitro-6-acetamidopyridine and 3-nitroso-6-acetamidopyridine.

    Reduction Reactions: The major product is 3-amino-6-acetamidopyridine.

Scientific Research Applications

3-Acetamido-6-chloropicolinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 3-acetamido-6-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropicolinic acid: Similar structure but with an amino group instead of an acetamido group.

    3-Nitro-6-chloropicolinic acid: Contains a nitro group instead of an acetamido group.

    3-Thiocyanato-6-chloropicolinic acid: Features a thiocyanato group in place of the acetamido group.

Uniqueness

3-Acetamido-6-chloropicolinic acid is unique due to the presence of both an acetamido group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-acetamido-6-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)10-5-2-3-6(9)11-7(5)8(13)14/h2-3H,1H3,(H,10,12)(H,13,14)

InChI Key

FYWFWLPZWALYCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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